Cetirizin-Ethylester

Übersicht

Beschreibung

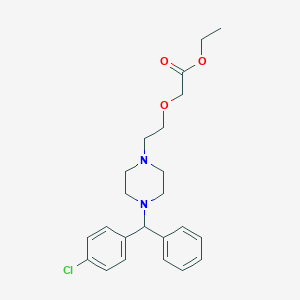

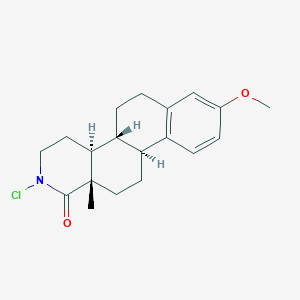

Cetirizine Ethyl Ester (CEE) is a synthetic derivative of cetirizine (CET). It is a potent antihistamine with a wide range of applications in the treatment of allergic reactions. CEE is a prodrug of CET and its chemical structure is similar to that of CET, but it is structurally distinct. CEE is a colorless solid with a melting point of 97-99°C.

Wissenschaftliche Forschungsanwendungen

Behandlung von Allergien

Cetirizin ist ein H1-Antihistaminikum der zweiten Generation (AH) und wird häufig zur Behandlung von Allergien eingesetzt . Es ist besonders wirksam bei der Behandlung von allergischer Rhinitis und Urtikaria bei Kindern .

Off-Label-Einsatz bei pädiatrischen Patienten

Es gab eine modellbasierte Untersuchung der Rationalität des Off-Label-Einsatzes von Cetirizin bei chinesischen pädiatrischen Patienten . Die Studie entwickelte ein populations-pharmakokinetisches (PPK)-Modell für Cetirizin bei chinesischen pädiatrischen Patienten und untersuchte die Gründe für seine Off-Label-Anwendung .

Intravenöse Verabreichung

Intravenös verabreichtes Cetirizinhydrochlorid, ein H1-Antihistaminikum der zweiten Generation, wird seit vielen Jahren sicher über den Ladentisch verkauft . Im Jahr 2019 wurde IV Cetirizin zur Behandlung von akuter Urtikaria zugelassen .

Behandlung von akuter Urtikaria

Eine Phase-3-Studie mit IV Cetirizin 10 mg gegenüber IV Diphenhydramin 50 mg wurde bei 262 Erwachsenen durchgeführt, die sich in der Notaufnahme/im Notfallzentrum mit akuter Urtikaria vorstellten, die Antihistaminika benötigten . Für den primären Wirksamkeitsendpunkt, definiert als Veränderung gegenüber dem Ausgangswert in einem vom Patienten bewerteten Juckreiz-Score über 2 Stunden, wurde die Nicht-Unterlegenheit von IV Cetirizin gegenüber IV Diphenhydramin gezeigt .

Prämedikation zur Vorbeugung von Infusionsreaktionen

IV-Antihistaminika, einschließlich Cetirizin, werden als Prämedikation zur Vorbeugung von Infusionsreaktionen im Zusammenhang mit Antikrebsmitteln und anderen Biologika diskutiert .

Zusätzliche Behandlung bei Anaphylaxie und anderen allergischen Reaktionen

IV Cetirizin wird auch als zusätzliche Behandlung bei Anaphylaxie und anderen allergischen Reaktionen eingesetzt<a aria-label="2: " data-citationid="31828faa-681e-359c-67c4-dfb8c7ccb

Wirkmechanismus

Target of Action

Cetirizine Ethyl Ester, a derivative of Cetirizine, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

Cetirizine Ethyl Ester acts as an antagonist to the H1 receptors . It achieves its main effects through the selective inhibition of these peripheral H1 receptors . This means that it prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .

Biochemical Pathways

It is known that the drug inhibits the recruitment of eosinophils, a type of white blood cell involved in the immune response to allergies . It also decreases the expression of the vascular cell adhesion molecule (VCAM-1), which plays a key role in the inflammation process .

Pharmacokinetics

Cetirizine is highly bound to blood proteins, mainly serum albumin, and has a low brain uptake, which explains its lack of sedative effects . The pharmacokinetics of cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of Cetirizine Ethyl Ester’s action result in the relief of allergy symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thus reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which may enhance its usefulness in allergic rhinitis treatment .

Action Environment

The action of Cetirizine Ethyl Ester can be influenced by environmental factors. For instance, it has been found that cetirizine formulated in a polyethylene glycol (PEG)-containing matrix degrades during manufacture and storage . This degradation arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . Therefore, the stability and efficacy of the drug can be affected by the conditions under which it is stored and manufactured .

Safety and Hazards

Zukünftige Richtungen

Cetirizine is a widely used antihistamine for treating allergic conditions. It is a second-generation antihistamine, which is more selective for peripheral H1 receptors and has fewer adverse effects . Future research may focus on further improving the selectivity and efficacy of cetirizine and its derivatives, including Cetirizine Ethyl Ester.

Biochemische Analyse

Biochemical Properties

Cetirizine Ethyl Ester, like its parent compound Cetirizine, is expected to interact with histamine H1 receptors . These receptors are proteins that play a crucial role in the body’s immune response to allergens. By binding to these receptors, Cetirizine Ethyl Ester may prevent the release of histamine, a compound that triggers allergy symptoms .

Cellular Effects

Cetirizine Ethyl Ester’s effects on cells are likely to be similar to those of Cetirizine. It has been shown that Cetirizine can have a significant impact on various types of cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways related to the immune response . It may also affect gene expression, potentially downregulating the expression of genes involved in the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of Cetirizine Ethyl Ester is expected to involve binding interactions with biomolecules such as the histamine H1 receptor . As an antagonist of this receptor, it may inhibit the activation of the receptor by histamine, thereby preventing the cascade of events that lead to allergy symptoms .

Temporal Effects in Laboratory Settings

Studies on Cetirizine have shown that it has a terminal half-life of about 10 hours , suggesting that Cetirizine Ethyl Ester may also have a relatively long duration of action.

Metabolic Pathways

Cetirizine is known to undergo minimal metabolism, which is not mediated by cytochrome P450 enzymes . This suggests that Cetirizine Ethyl Ester may also be minimally metabolized.

Eigenschaften

IUPAC Name |

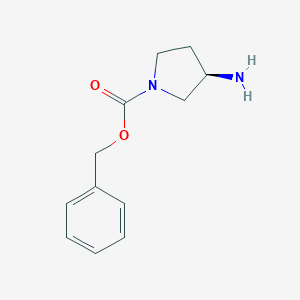

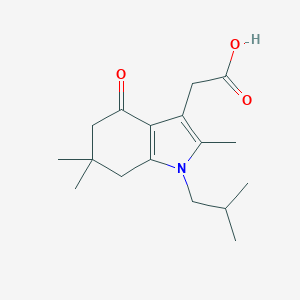

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHQTVRYHSZGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431731 | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

246870-46-2 | |

| Record name | (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246870462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 246870-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Q9ZS6YEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)